molecular formula C10H11F3N2O3S B3129546 Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-Dihydro-2-pyrimidinyl)sulfanyl)acetate CAS No. 339101-93-8

Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-Dihydro-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B3129546
CAS No.: 339101-93-8
M. Wt: 296.27 g/mol
InChI Key: PKJFMWNUIWBUHD-UHFFFAOYSA-N
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Description

Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound. It’s categorized under the sulfanylacetate derivatives, recognized for their diverse chemical properties and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. A common route starts with the formation of the pyrimidine ring, followed by the introduction of the sulfanyl group and ethyl acetate through a series of nucleophilic substitution and esterification reactions. The reaction conditions usually require careful control of temperature, pH, and the use of suitable solvents.

Industrial Production Methods: In industrial settings, the production often involves automated processes to ensure precision and scalability. High-purity reagents and catalysts are employed, alongside advanced techniques like continuous flow reactors to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can be oxidized to introduce sulfoxide or sulfone groups, enhancing its reactivity.

  • Reduction: Reduction reactions might target the oxo group to generate hydroxyl derivatives.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing modifications on the pyrimidine ring or the sulfanyl group.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or peracids under acidic conditions.

  • Reduction: Metal hydrides such as lithium aluminum hydride.

  • Substitution: Various halogenating agents, and nucleophiles like thiols, amines under controlled pH and temperature conditions.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Hydroxyl derivatives.

  • Substitution Products: Modified pyrimidine rings with diverse functional groups.

Scientific Research Applications

Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate is valuable in:

  • Chemistry: Studied for its unique reactivity and as an intermediate in the synthesis of complex molecules.

  • Biology: Used in enzyme inhibition studies due to its structural similarity to biological molecules.

  • Medicine: Investigated for its potential as a pharmaceutical agent, particularly in developing antiviral and anticancer drugs.

  • Industry: Utilized in the synthesis of specialty chemicals, agrochemicals, and material sciences.

Mechanism of Action

The compound's effects are typically exerted through:

  • Molecular Targets: Enzyme active sites, DNA/RNA binding.

  • Pathways Involved: It may inhibit specific enzymes by forming stable complexes or interfere with nucleic acid synthesis, disrupting cellular functions.

Comparison with Similar Compounds

  • Ethyl 2-((1-methyl-6-oxo-4-(fluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate

  • Ethyl 2-((1-methyl-6-oxo-4-(chloromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate

Comparison:

  • Structural Differences: The trifluoromethyl group in Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate is more electronegative, enhancing its reactivity and biological activity.

  • Uniqueness: Its trifluoromethyl group imparts distinct steric and electronic properties, often resulting in enhanced binding affinity in biological systems, making it a more potent compound in various applications.

This detailed analysis provides a comprehensive understanding of this compound, from its synthesis to its diverse applications and unique properties.

Properties

IUPAC Name

ethyl 2-[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3S/c1-3-18-8(17)5-19-9-14-6(10(11,12)13)4-7(16)15(9)2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJFMWNUIWBUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=O)N1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-Dihydro-2-pyrimidinyl)sulfanyl)acetate
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Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-Dihydro-2-pyrimidinyl)sulfanyl)acetate
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Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-Dihydro-2-pyrimidinyl)sulfanyl)acetate
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Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-Dihydro-2-pyrimidinyl)sulfanyl)acetate
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Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-Dihydro-2-pyrimidinyl)sulfanyl)acetate
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Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-Dihydro-2-pyrimidinyl)sulfanyl)acetate

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